molecular formula C13H18ClNO B3173056 3-Chloro-2-(cyclohexylmethoxy)aniline CAS No. 946772-29-8

3-Chloro-2-(cyclohexylmethoxy)aniline

Cat. No.: B3173056
CAS No.: 946772-29-8
M. Wt: 239.74 g/mol
InChI Key: OWJLCDIINZIUPG-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclohexylmethoxy)aniline is an organic compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a cyclohexylmethoxy group at the 2-position

Scientific Research Applications

3-Chloro-2-(cyclohexylmethoxy)aniline has several applications in scientific research:

Preparation Methods

The synthesis of 3-Chloro-2-(cyclohexylmethoxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloroaniline with cyclohexylmethanol in the presence of a base . The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group of cyclohexylmethanol with the aniline nitrogen.

Industrial production methods may involve the use of more efficient catalytic processes to increase yield and reduce reaction times. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound with high precision and efficiency .

Chemical Reactions Analysis

3-Chloro-2-(cyclohexylmethoxy)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The cyclohexylmethoxy group can enhance its binding affinity to hydrophobic pockets within proteins, while the chlorine atom may participate in halogen bonding interactions.

Comparison with Similar Compounds

3-Chloro-2-(cyclohexylmethoxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bulky cyclohexylmethoxy group and a chlorine atom, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-2-(cyclohexylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJLCDIINZIUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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